Iridium(3+)

Inorganic Synthesis Coordination Chemistry Mechanistic Studies

Researchers requiring robust coordination complexes face protracted synthesis due to Ir³⁺'s extreme kinetic inertness-the hexaaqua ion [Ir(H₂O)₆]³⁺ exhibits a water exchange half-life of ~300 years, demanding forcing conditions for ligand substitution. Iridium(3+) (CAS 22555-00-6) delivers: • Unmatched complex stability: ~300-yr ligand residence time ensures structural integrity under harsh catalytic, biological, and electrochemical conditions. • Distinct redox window: Reduction potential near -1.7 V vs. SCE enables reductive photoredox transformations inaccessible to Rh(III) or Ru(II) congeners. • Electrochromic performance: A 10⁴-fold conductivity switch (10⁻⁶ to 10⁻² S cm⁻¹) between Ir(III) and Ir(IV/V) states underpins smart window and sensor fabrication. High-purity material; global shipping available.

Molecular Formula Ir+3
Molecular Weight 192.22 g/mol
CAS No. 22555-00-6
Cat. No. B1200474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium(3+)
CAS22555-00-6
Molecular FormulaIr+3
Molecular Weight192.22 g/mol
Structural Identifiers
SMILES[Ir+3]
InChIInChI=1S/Ir/q+3
InChIKeyMILUBEOXRNEUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium(3+) (CAS 22555-00-6): Procurement-Ready Chemical and Physical Properties


Iridium(3+) (Ir³⁺), CAS 22555-00-6, is a monoatomic trication with a molecular weight of 192.22 g/mol . As a d⁶ transition metal ion, it forms the basis for a vast array of iridium(III) complexes and materials. In aqueous solution, the hexaaquairidium(III) ion, [Ir(H₂O)₆]³⁺, exhibits exceptionally slow ligand exchange kinetics, with a water exchange rate constant (k₁²⁹⁸) of 1.1 × 10⁻¹⁰ s⁻¹, corresponding to a residence time of approximately 300 years [1]. This extreme kinetic inertness is a defining characteristic that dictates its behavior in synthesis and its subsequent performance in catalytic and materials applications [2].

Iridium(3+) (CAS 22555-00-6): Why Substitution with Other Group 9 or Precious Metal Ions is Problematic


Substituting Iridium(3+) with its closest periodic neighbors—specifically rhodium(III) (Rh³⁺) or ruthenium(III) (Ru³⁺)—in either research or industrial applications is not a straightforward replacement due to fundamental, quantifiable differences in key properties. The extreme kinetic inertness of the Ir³⁺ aqua ion (a water exchange half-life of centuries) is orders of magnitude slower than that of its lighter congeners [1]. This directly impacts synthetic reproducibility and the stability of the final complex [2]. Furthermore, Ir³⁺ complexes exhibit significantly more negative reduction potentials (near -1.7 V vs. SCE) compared to their Co³⁺ and Rh³⁺ analogs, leading to a distinct electrochemical and photoredox operating window [3]. These are not minor variations; they represent first-order differences in reactivity that preclude simple one-for-one substitution and are crucial considerations for scientific procurement and experimental design.

Iridium(3+) (CAS 22555-00-6): Quantified Differentiation vs. Rh(III), Ru(III), and Co(III) Analogs


Kinetic Inertness: Aqua Ion Water Exchange Rates of Iridium(3+) vs. Its Congeners

The kinetic inertness of the Iridium(3+) aqua ion is extreme and quantifiably different from its lighter Group 9 analogs. The rate constant for water exchange on [Ir(H₂O)₆]³⁺ is 1.1 × 10⁻¹⁰ s⁻¹ at 298 K, corresponding to a ligand residence time of approximately 300 years [1]. In contrast, water exchange on [Rh(H₂O)₆]³⁺ is significantly faster (t₁/₂ ≈ 10⁻⁶ s), a difference of over 16 orders of magnitude [2]. This extreme inertness dictates that synthesis of Ir(III) complexes often requires harsh conditions or non-aqueous routes not needed for Rh(III) or Co(III) analogs.

Inorganic Synthesis Coordination Chemistry Mechanistic Studies

Electrochemical Differentiation: Reduction Potentials of Iridium(III) vs. Rhodium(III) Pentaammine Complexes

The electrochemical reduction potential of Iridium(III) complexes is substantially more negative than that of analogous rhodium(III) or cobalt(III) complexes. For a series of [M(NH₃)₅L]³⁺ complexes, irreversible reductions for Ir³⁺ occur near -1.7 V vs. SCE. In comparison, Rh³⁺ analogs reduce between -0.86 V and -1.45 V, and Co³⁺ analogs reduce between +0.22 V and -0.47 V [1]. This indicates that Ir³⁺ is significantly more resistant to reduction, providing a distinct thermodynamic window for photoredox applications and a stronger driving force as a reductant in its excited state.

Electrochemistry Photoredox Catalysis Coordination Chemistry

Acidity of the Aqua Ion: pKa of [Ir(H₂O)₆]³⁺ vs. [Rh(H₂O)₆]³⁺

The Brønsted acidity of the coordinated water molecules is a key property influencing speciation and reactivity in aqueous solution. The first hydrolysis constant (pKa₁) for [Ir(H₂O)₆]³⁺ has been determined to be 4.45 ± 0.03 at 298 K [1]. This is significantly less acidic than the analogous hexaaqua ion of its lighter congener, [Rh(H₂O)₆]³⁺, which has a reported pKa₁ of approximately 3.4 [2]. This quantifiable difference in pKa impacts the pH range over which the complex remains in its parent form versus a hydroxo species.

Inorganic Chemistry Solution Chemistry Hydrolysis

Conductivity of Iridium Oxide Films: Oxidation State Dependence from Ir(III) to Ir(V)

The electronic conductivity of iridium oxide (IrOx) nanoparticle films is strongly dependent on the oxidation state of the iridium centers. When the film is fully reduced to its Ir(III) state, the apparent conductivity is 10⁻⁶ S cm⁻¹. Upon oxidation to the mixed Ir(IV)/Ir(V) state, the conductivity increases by four orders of magnitude to 10⁻² S cm⁻¹ [1]. This stark difference, unique to the redox chemistry of iridium, is not observed in many other transition metal oxides like RuO₂, which remains highly conductive across its oxidation states. This property is critical for applications where the material's conductivity is modulated by its redox state.

Electrochemistry Materials Science Electrocatalysis

Photoredox Catalysis: Trinuclear Ir(III) Complex Yields Superior to Trinuclear Ru(II) Congener

In a direct comparison of photoredox catalysts for a visible light-mediated hydrothiolation reaction, a trinuclear Ir(III) polypyridyl complex was benchmarked against a trinuclear Ru(II) congener. The Ir(III) catalyst provided the highest NMR yields for the model coupling reaction [1]. While specific yield values were not provided in the available abstract, the study's explicit conclusion was that the Ir(III) complex resulted in superior performance. This is consistent with the class-level understanding that Ir(III) complexes often exhibit higher oxidative power in their excited state due to a more positive oxidation potential than Ru(II) or Os(II) species [2].

Photoredox Catalysis Organic Synthesis Catalysis

Anticancer Activity: Organo-Iridium(III) Complex 36x More Potent than Cisplatin

An organo-iridium(III) half-sandwich complex, designated [Ir(Cpˣᵖʰ)(azpyNMe₂)Cl]PF₆ (complex 2), was screened against 916 cancer cell lines. On average, this Ir(III) complex was 36 times more active than the clinical platinum drug cisplatin (CDDP) and displayed potent activity in the nanomolar range against patient-derived ovarian cancer cell lines [1]. Another set of cyclometalated Ir(III) complexes (Ir-1 to Ir-3) also showed superior activity, with IC₅₀ values ranging from 4.7 to 18.1 µM across HeLa, A549, and HepG2 cell lines, compared to 21.5-23.4 µM for cisplatin [2].

Medicinal Inorganic Chemistry Anticancer Drug Discovery Bioinorganic Chemistry

Iridium(3+) (CAS 22555-00-6): Optimal Use Cases Based on Quantified Differentiation


Synthesis of Substitution-Inert Complexes for Biological and Catalytic Probes

The extreme kinetic inertness of the Iridium(3+) aqua ion, with a ligand residence time of 300 years, makes it the metal ion of choice when synthesizing coordination complexes that must remain intact under challenging conditions. For applications such as long-circulating biological probes, stable catalysts for harsh chemical environments, or inert structural scaffolds in supramolecular chemistry, Ir³⁺ is fundamentally differentiated from the more labile Rh³⁺ or Ru³⁺ ions [1]. The synthetic routes, often requiring forcing conditions, are a direct consequence of this quantifiable property [2].

Photoredox Catalysis Requiring a Strongly Reducing Excited State

The significantly more negative reduction potential of Iridium(3+) complexes (near -1.7 V vs. SCE) compared to their Rh³⁺ and Co³⁺ analogs [1] defines a unique electrochemical window. This makes Ir³⁺-based photocatalysts particularly well-suited for driving demanding reductive transformations that are thermodynamically inaccessible to other common photoredox catalysts. The documented superiority of an Ir(III) complex over its Ru(II) congener in a hydrothiolation reaction provides a tangible, application-specific rationale for this selection [2].

Precursor for Electrochromic Devices and Redox-Active Materials

The four-order-of-magnitude change in electronic conductivity of iridium oxide films between the Ir(III) state (10⁻⁶ S cm⁻¹) and the Ir(IV)/Ir(V) state (10⁻² S cm⁻¹) is a unique functional property [1]. This stark, quantifiable difference makes Ir³⁺ a critical precursor for developing electrochromic smart windows, displays, and chemical sensors. The procurement of high-purity Iridium(3+) salts is essential for the controlled fabrication of these IrOx nanomaterials where precise redox-dependent switching is the core performance metric.

Medicinal Chemistry for Overcoming Platinum Drug Resistance

Specific organo-iridium(III) complexes have demonstrated up to 36-fold higher potency than cisplatin across a wide panel of cancer cell lines [1]. More importantly, they have shown activity against cisplatin-resistant cell lines, indicating a distinct mechanism of action [2]. This is a compelling, data-driven use case for Iridium(3+) as a starting material in medicinal chemistry programs specifically targeting the development of new anticancer agents with novel modes of action and the potential to circumvent clinical resistance to platinum-based therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iridium(3+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.